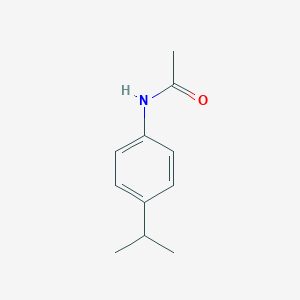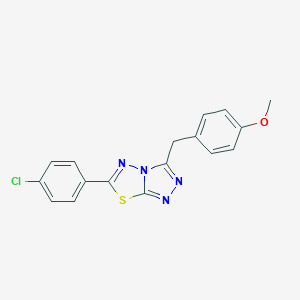
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit promising biological activity against a range of diseases.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins that are essential for the survival and growth of microorganisms or cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole have been extensively studied. This compound has been found to exhibit potent antioxidant activity, which can help protect cells from oxidative stress and damage.
Furthermore, this compound has been found to exhibit anti-inflammatory activity, which can help reduce inflammation and pain associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole in lab experiments is its potent biological activity against a range of diseases. This makes it a potential candidate for the development of new drugs.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases.
Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential toxicity and side effects in humans. This will help to determine the safety and efficacy of this compound for use in humans.
Conclusion:
In conclusion, 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a promising compound that exhibits potent biological activity against a range of diseases. Further research is needed to determine its safety and efficacy in humans, and to develop new drugs based on this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can be achieved by various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-1,3,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol.
Aplicaciones Científicas De Investigación
The biological activity of 6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has been extensively studied in various scientific research applications. This compound has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Furthermore, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This makes it a potential candidate for the development of new anticancer drugs.
Propiedades
Número CAS |
93073-23-5 |
|---|---|
Nombre del producto |
6-(4-Chlorophenyl)-3-((4-methoxyphenyl)methyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole |
Fórmula molecular |
C17H13ClN4OS |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4OS/c1-23-14-8-2-11(3-9-14)10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3 |
Clave InChI |
FNXWXUUJIQWRSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
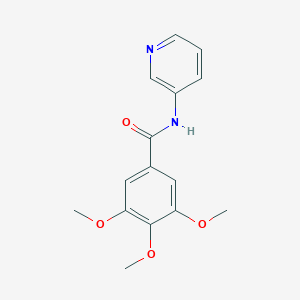

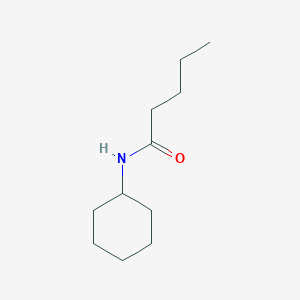
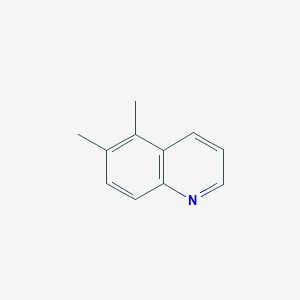

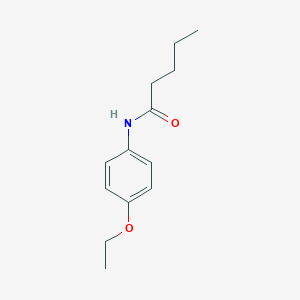


![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
